

Application Notes and Protocols for Advanced Cancer Therapeutics

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Compound of Interest

Compound Name: D77

Cat. No.: B1669721

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A Note on "D77": The designation "D77" corresponds to the clinical trial identifier MK-3475A-D77. This trial investigates a subcutaneous formulation of pembrolizumab (KEYTRUDA QLEX™) in combination with chemotherapy for metastatic non-small cell lung cancer. This document provides detailed protocols and notes on relevant advanced cancer therapeutics, including those used in similar clinical settings.

Enfortumab Vedotin (Padcev®) Solution Preparation and Storage

Enfortumab vedotin is an antibody-drug conjugate (ADC) that requires reconstitution and dilution prior to intravenous administration.

Quantitative Data Summary

Parameter	Value
Vial Contents	20 mg or 30 mg of enfortumab vedotin-ejfv as a lyophilized powder[1]
Reconstitution Vehicle	Sterile Water for Injection (SWFI)[1]
Reconstitution Volume	2.3 mL for 20 mg vial; 3.3 mL for 30 mg vial[1]
Final Reconstituted Concentration	10 mg/mL[1]
Dilution Vehicles	5% Dextrose Injection, 0.9% Sodium Chloride Injection, or Lactated Ringer's Injection[1]
Final Diluted Concentration	0.3 mg/mL to 4 mg/mL[1]
Storage of Reconstituted Vial	Up to 24 hours at 2°C to 8°C (36°F to 46°F); DO NOT FREEZE[1]
Storage of Diluted Infusion Bag	Up to 8 hours at 2°C to 8°C (36°F to 46°F); DO NOT FREEZE[2]
Administration Time	30-minute intravenous infusion[3]

Experimental Protocol: Reconstitution and Dilution

Materials:

- Vial(s) of Enfortumab Vedotin (Padcev®) 20 mg or 30 mg
- Sterile Water for Injection (SWFI)
- Syringes and needles (use appropriate aseptic technique)
- Infusion bag (5% Dextrose, 0.9% Sodium Chloride, or Lactated Ringer's)
- Personal Protective Equipment (PPE) - handle as a cytotoxic agent[4]

Protocol:

- Calculate the required dose based on the patient's weight to determine the number and strength of vials needed.[1]

- Reconstitution:
 - For a 20 mg vial, add 2.3 mL of SWFI.[\[1\]](#)
 - For a 30 mg vial, add 3.3 mL of SWFI.[\[1\]](#)
 - Direct the stream of SWFI along the walls of the vial, not directly onto the lyophilized powder.[\[1\]](#)
 - Gently swirl the vial to aid dissolution. Do not shake.[\[5\]](#)
 - The resulting solution should be clear to slightly opalescent and colorless to light yellow, with a final concentration of 10 mg/mL.[\[6\]](#)
- Dilution:
 - Withdraw the calculated dose of the reconstituted solution from the vial(s).
 - Transfer the solution into an infusion bag containing a compatible diluent.[\[1\]](#)
 - The final concentration in the infusion bag should be between 0.3 mg/mL and 4 mg/mL.[\[1\]](#)
 - Gently invert the bag to mix the solution. Do not shake.[\[1\]](#)
- Storage and Handling:
 - If not used immediately, the reconstituted vial can be stored for up to 24 hours at 2°C to 8°C.[\[1\]](#)
 - The prepared infusion bag should be administered within 8 hours if stored at 2°C to 8°C.[\[2\]](#)
 - Do not freeze either the reconstituted or diluted solution.[\[1\]](#)[\[3\]](#)
 - Protect the solutions from direct sunlight.[\[2\]](#)

Pembrolizumab and Berahyaluronidase Alfa-pmph (KEYTRUDA QLEX™) Handling and Storage

KEYTRUDA QLEX™ is a fixed-dose combination of pembrolizumab and berahyaluronidase alfa, provided as a solution for subcutaneous injection. It does not require reconstitution or dilution.

Quantitative Data Summary

Parameter	Value
Product Type	Solution for subcutaneous injection[7]
Administration	Subcutaneous injection over one to two minutes[8]
Storage Temperature	Refer to product-specific guidelines (typically refrigerated)
Shelf Life	Refer to expiration date on packaging

Protocol: Handling and Administration

Materials:

- KEYTRUDA QLEX™ pre-filled vial or device
- Appropriate supplies for subcutaneous injection
- PPE

Protocol:

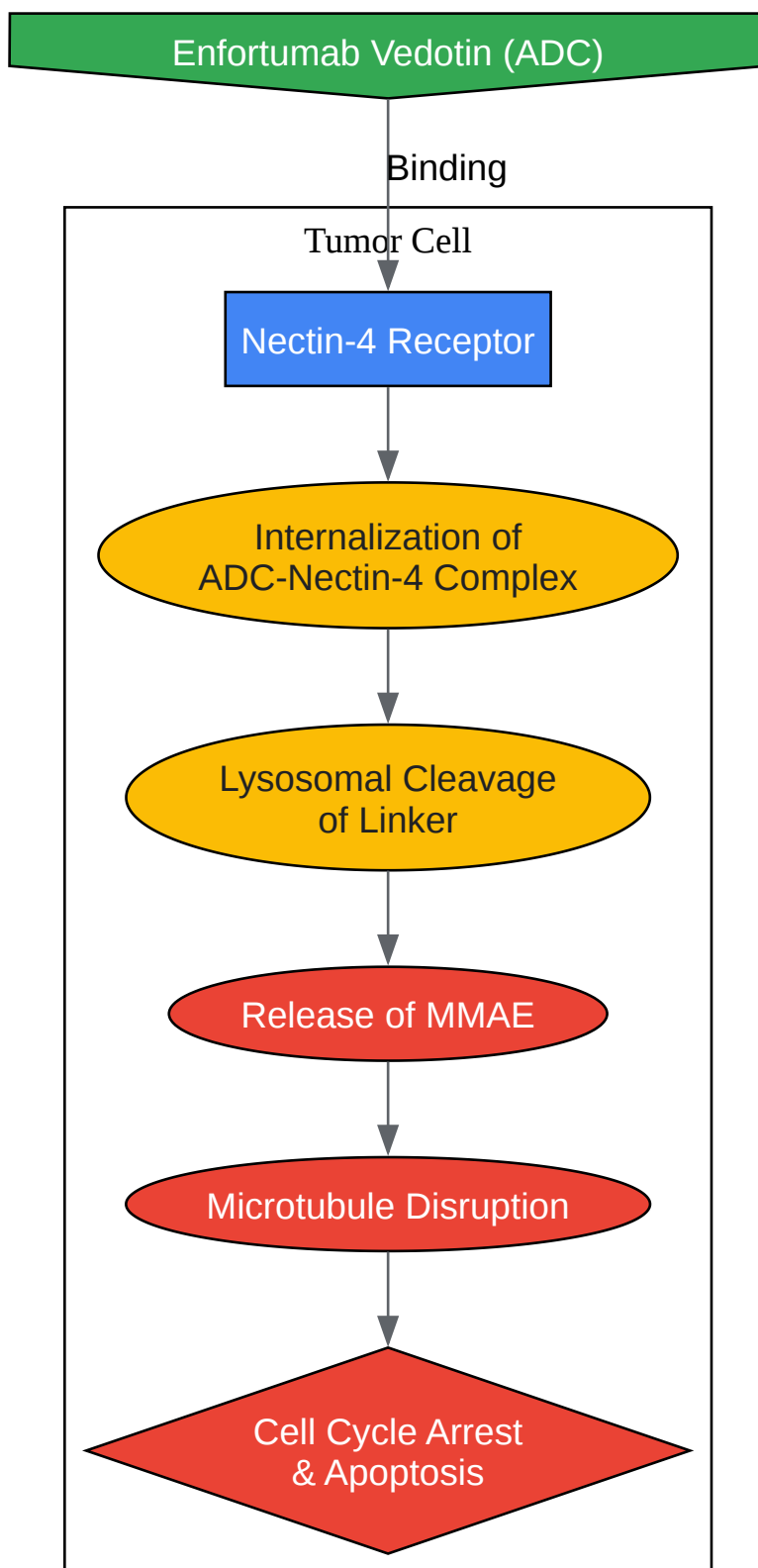
- Inspect the solution visually for particulate matter and discoloration prior to administration.
- Administer as a subcutaneous injection into the thigh or abdomen.[7]
- Follow the specific administration instructions for the product formulation (e.g., injection time of one minute for a three-week interval or two minutes for a six-week interval).[7]

- Storage:
 - Store according to the manufacturer's instructions, typically in a refrigerator.
 - Protect from light.
 - Do not freeze.

Signaling Pathways and Mechanisms of Action

Enfortumab Vedotin Mechanism of Action

Enfortumab vedotin is an antibody-drug conjugate (ADC) that targets Nectin-4, a cell adhesion molecule highly expressed on the surface of urothelial cancer cells.^[9] The antibody component of the ADC binds to Nectin-4, leading to the internalization of the ADC-Nectin-4 complex.^[10] Inside the cell, the linker is cleaved, releasing the cytotoxic agent monomethyl auristatin E (MMAE).^[10] MMAE disrupts the microtubule network, leading to cell cycle arrest and apoptosis.^[4]^[10]

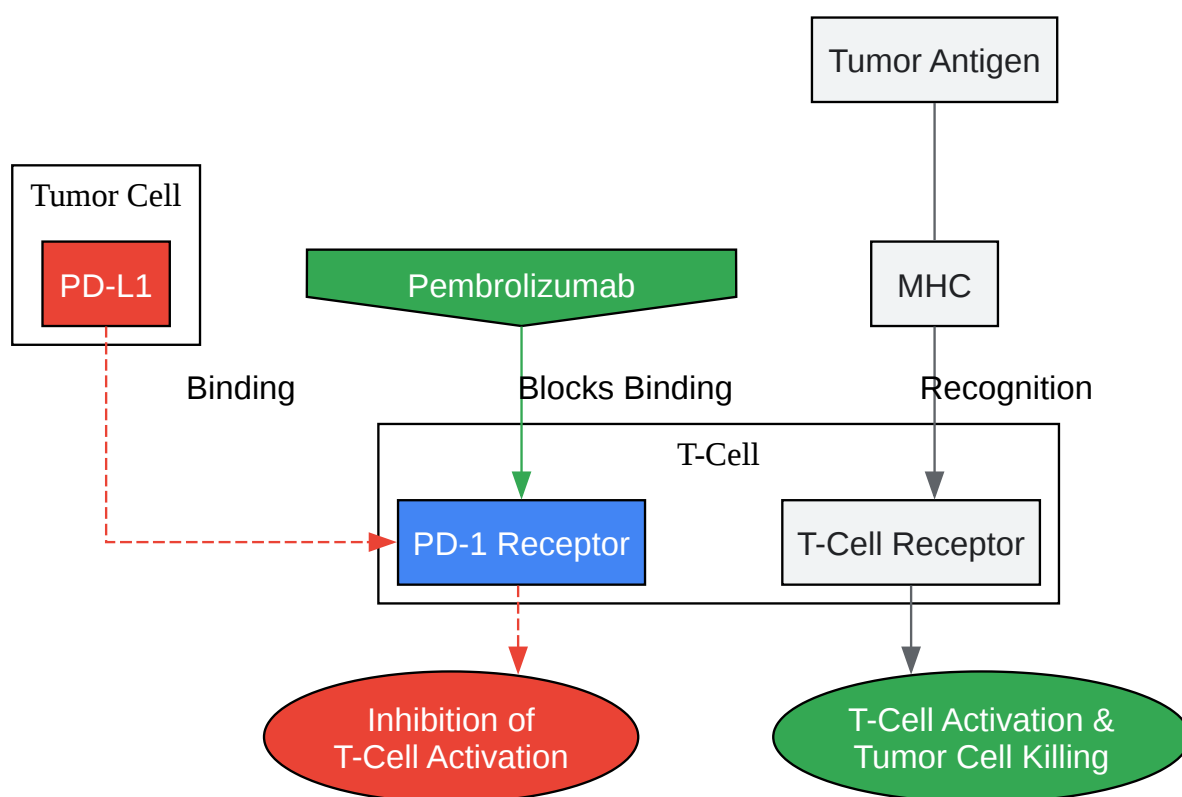


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Caption: Mechanism of action of Enfortumab Vedotin.

Pembrolizumab (Anti-PD-1) Mechanism of Action

Pembrolizumab is a monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T-cells.[11] Tumor cells can express the PD-1 ligand (PD-L1), which binds to PD-1 on T-cells, inhibiting the T-cell's ability to attack the tumor cell.[12] By blocking the interaction between PD-1 and PD-L1, pembrolizumab restores the T-cell's anti-tumor activity.[11]



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